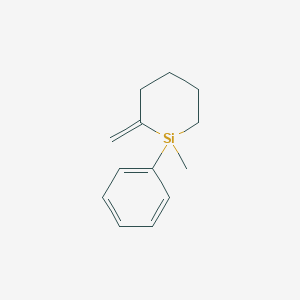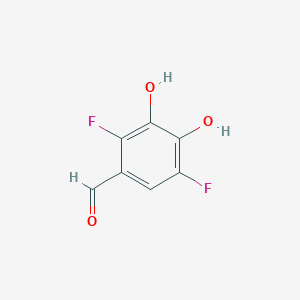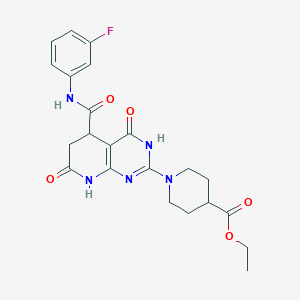
1-Methyl-2-methylidene-1-phenylsilinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-methylidene-1-phenylsilinane is a chemical compound with the molecular formula C10H12Si. It is a member of the silinane family, which are silicon-containing analogs of cycloalkanes. This compound is characterized by the presence of a phenyl group attached to the silicon atom, along with a methyl and a methylidene group. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
The synthesis of 1-Methyl-2-methylidene-1-phenylsilinane can be achieved through several synthetic routes. One common method involves the hydrosilylation of phenylacetylene with methylsilane in the presence of a platinum catalyst. The reaction is typically carried out under an inert atmosphere at elevated temperatures to ensure high yield and purity. Industrial production methods may involve continuous flow reactors to optimize the reaction conditions and scale up the production.
Analyse Des Réactions Chimiques
1-Methyl-2-methylidene-1-phenylsilinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of silanols or siloxanes.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride, resulting in the formation of silanes.
Substitution: The phenyl group can be substituted with other functional groups using electrophilic aromatic substitution reactions. Common reagents include halogens, nitrating agents, and sulfonating agents.
Addition: The methylidene group can undergo addition reactions with various electrophiles, such as halogens or acids, forming substituted silinanes.
Applications De Recherche Scientifique
1-Methyl-2-methylidene-1-phenylsilinane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex silicon-containing compounds. Its unique structure allows for the study of silicon’s role in organic chemistry.
Biology: The compound is investigated for its potential biological activity, including its interaction with biomolecules and its role in silicon-based drug design.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of silicon-based pharmaceuticals.
Industry: It is used in the production of silicone polymers and resins, which have applications in coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of 1-Methyl-2-methylidene-1-phenylsilinane involves its interaction with various molecular targets. The phenyl group allows for π-π interactions with aromatic systems, while the silicon atom can form strong bonds with oxygen and nitrogen-containing functional groups. These interactions can influence the compound’s reactivity and its ability to act as a catalyst or a ligand in coordination chemistry.
Comparaison Avec Des Composés Similaires
1-Methyl-2-methylidene-1-phenylsilinane can be compared with other similar compounds, such as:
1-Methyl-1-phenylsilinane: Lacks the methylidene group, resulting in different reactivity and applications.
2-Methyl-2-phenylsilinane:
1-Phenyl-2-methylsilinane: The presence of the methyl group on the silicon atom influences its reactivity and stability.
The uniqueness of this compound lies in its combination of a phenyl group, a methyl group, and a methylidene group attached to the silicon atom, providing a versatile platform for various chemical transformations and applications.
Propriétés
Numéro CAS |
919801-02-8 |
|---|---|
Formule moléculaire |
C13H18Si |
Poids moléculaire |
202.37 g/mol |
Nom IUPAC |
1-methyl-2-methylidene-1-phenylsilinane |
InChI |
InChI=1S/C13H18Si/c1-12-8-6-7-11-14(12,2)13-9-4-3-5-10-13/h3-5,9-10H,1,6-8,11H2,2H3 |
Clé InChI |
FSDNYGJGSVPPKZ-UHFFFAOYSA-N |
SMILES canonique |
C[Si]1(CCCCC1=C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanone](/img/structure/B12629385.png)
![2,2'-[(2,5-Diamino-1,4-phenylene)di(ethene-2,1-diyl)]di(benzene-1,4-diamine)](/img/structure/B12629394.png)
![N-Hydroxy-N~3~-[2-(pyridin-2-yl)ethyl]-beta-alaninamide](/img/structure/B12629397.png)
![[(9-Octyl-9H-carbazol-2-yl)oxy]acetic acid](/img/structure/B12629409.png)


![Tert-butyl[(3-butylnon-1-EN-1-YL)oxy]dimethylsilane](/img/structure/B12629423.png)


![6-(1-Hydroxyheptadecyl)-2H-[1,2,4]triazino[2,3-c]quinazolin-3(4H)-one](/img/structure/B12629441.png)
![(3aS,4R,9aS,9bR)-2-(2-methyl-4-nitrophenyl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile](/img/structure/B12629454.png)



